Cas no 105903-05-7 (3-(4-methoxyphenoxy)aniline)

3-(4-methoxyphenoxy)aniline Chemical and Physical Properties
Names and Identifiers
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- 3-(4-methoxyphenoxy)aniline
- CTK0G4408
- Benzenamine, 3-(4-methoxyphenoxy)-
- 3-(4-Methoxy-phenoxy)-anilin
- SureCN10687980
- ACMC-20m97f
- 3-(4-methoxy-phenoxy)-aniline
- CTK0G4408; Benzenamine, 3-(4-methoxyphenoxy)-; 3-(4-Methoxy-phenoxy)-anilin; SureCN10687980; ACMC-20m97f; 3-(4-methoxy-phenoxy)-aniline;
- SCHEMBL10687980
- G65245
- DTXSID50612011
- A1-49773
- HS-4982
- AKOS019321121
- 105903-05-7
-
- Inchi: InChI=1S/C13H13NO2/c1-15-11-5-7-12(8-6-11)16-13-4-2-3-10(14)9-13/h2-9H,14H2,1H3
- InChI Key: YWHQDIKEXSFCGJ-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)OC2=CC=CC(=C2)N
Computed Properties
- Exact Mass: 215.09469
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- PSA: 44.48
- LogP: 3.65090
3-(4-methoxyphenoxy)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194522A-100mg |
3-(4-methoxyphenoxy)aniline |
105903-05-7 | 0.97 | 100mg |
¥784.8 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194522A-250mg |
3-(4-methoxyphenoxy)aniline |
105903-05-7 | 0.97 | 250mg |
¥1333.8 | 2024-07-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194522A-1g |
3-(4-methoxyphenoxy)aniline |
105903-05-7 | 0.97 | 1g |
¥3600.0 | 2024-07-24 |
3-(4-methoxyphenoxy)aniline Related Literature
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
Additional information on 3-(4-methoxyphenoxy)aniline
Research Brief on 3-(4-methoxyphenoxy)aniline (CAS: 105903-05-7) in Chemical Biology and Pharmaceutical Applications
3-(4-methoxyphenoxy)aniline (CAS: 105903-05-7) is an aromatic amine derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications as a synthetic intermediate and potential bioactive scaffold. This compound, characterized by its methoxy-substituted diphenyl ether structure, serves as a key building block in the synthesis of various pharmacologically active molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, leveraging its unique chemical properties and structural flexibility.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 3-(4-methoxyphenoxy)aniline as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases. The research team modified the aniline moiety to introduce electrophilic warheads, resulting in covalent BTK inhibitors with improved selectivity profiles. The compound's methoxyphenoxy group was found to enhance binding affinity through hydrophobic interactions with the BTK active site, as confirmed by X-ray crystallography (DOI: 10.1021/acs.jmedchem.3c00518).
In antimicrobial research, a 2024 European Journal of Medicinal Chemistry report highlighted derivatives of 105903-05-7 exhibiting potent activity against drug-resistant Staphylococcus aureus strains. Structure-activity relationship (SAR) studies revealed that halogen substitutions on the aniline ring significantly improved antibacterial potency while maintaining low cytotoxicity against mammalian cells. Molecular docking simulations suggested these derivatives interfere with bacterial cell wall biosynthesis by targeting penicillin-binding proteins (PBPs), offering a promising scaffold for novel antibiotic development (DOI: 10.1016/j.ejmech.2024.116301).
Analytical chemistry advancements have also emerged regarding this compound. A recent Analytical and Bioanalytical Chemistry paper (2024) described a sensitive UHPLC-MS/MS method for quantifying 3-(4-methoxyphenoxy)aniline in biological matrices, achieving a detection limit of 0.1 ng/mL. This method facilitates pharmacokinetic studies of drug candidates containing this structural motif and addresses previous challenges in analyzing its trace amounts due to matrix effects (DOI: 10.1007/s00216-024-05208-w).
From a synthetic chemistry perspective, green chemistry approaches have been applied to 105903-05-7 production. A 2023 Green Chemistry publication reported a biocatalytic route using engineered laccase enzymes to couple 4-methoxyphenol with 3-nitroaniline, followed by reduction, achieving 85% yield with significantly reduced waste compared to traditional palladium-catalyzed methods. This sustainable synthesis aligns with pharmaceutical industry demands for environmentally benign processes (DOI: 10.1039/D3GC01542F).
Ongoing research presented at the 2024 American Chemical Society National Meeting suggests potential applications of 3-(4-methoxyphenoxy)aniline derivatives in neurodegenerative disease therapeutics. Preliminary data indicate that certain fluorinated analogs exhibit dual activity as acetylcholinesterase inhibitors and β-amyloid aggregation suppressors, with blood-brain barrier penetration confirmed in murine models. These findings position the scaffold as a valuable starting point for multifunctional Alzheimer's disease drug candidates.
In conclusion, 3-(4-methoxyphenoxy)aniline (105903-05-7) continues to demonstrate broad utility across multiple pharmaceutical research domains. Its structural features enable diverse chemical modifications that yield compounds with significant biological activities, while recent methodological advances address both synthetic and analytical challenges. Future research directions likely include further exploration of its structure-activity relationships, development of additional therapeutic applications, and optimization of sustainable production methods to meet growing demand in drug discovery pipelines.
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